molecular formula C13H14ClN3O2S B5713594 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B5713594
M. Wt: 311.79 g/mol
InChI Key: IZHGUMDFTYXBLJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound characterized by the presence of a chlorophenoxy group, a thiadiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

    Introduction of the Thiadiazole Ring: The next step involves the cyclization of a suitable precursor to form the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with a carboxylic acid derivative.

    Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the thiadiazole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the thiadiazole ring or the chlorophenoxy group.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive agent, with applications in the study of enzyme inhibition or receptor binding.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-2-methylpropanamide: Lacks the thiadiazole ring, which may result in different biological activity.

    2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide: Lacks the chlorophenoxy group, which may affect its chemical reactivity and applications.

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to the combination of the chlorophenoxy group and the thiadiazole ring This combination imparts specific chemical and biological properties that distinguish it from similar compounds

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c1-8-16-17-12(20-8)15-11(18)13(2,3)19-10-6-4-9(14)5-7-10/h4-7H,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHGUMDFTYXBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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